Product packaging for strand exchange protein 1(Cat. No.:CAS No. 136253-28-6)

strand exchange protein 1

Cat. No.: B1180263
CAS No.: 136253-28-6
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Description

Strand Exchange Protein 1 (Sep1) from Saccharomyces cerevisiae is a multifunctional enzyme that catalyzes key steps in homologous genetic recombination in vitro . This protein possesses both DNA strand exchange and exonuclease activities within a single polypeptide, making it an essential reagent for studying the biochemical mechanisms of DNA repair and recombination . Sep1 promotes the formation of heteroduplex DNA molecules between single-stranded circular DNA and homologous linear double-stranded DNA, a fundamental reaction in homologous pairing . Its intrinsic exonuclease activity exhibits a severalfold preference for single-stranded DNA, requires Mg²⁺ for function, and is critical for the synapsis step of strand exchange . The polarity of its strand transfer activity is determined by the polarity of this associated nuclease . Research indicates that Sep1 binds to single-stranded DNA with a binding site size of approximately 70 nucleotides per protein monomer, and efficient joint molecule formation requires the saturation of ssDNA with Sep1 . For research applications only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

136253-28-6

Molecular Formula

C8H15N3

Synonyms

strand exchange protein 1

Origin of Product

United States

Mechanistic Dissection of Strand Exchange Protein 1 Sep1 Enzymatic Activities

DNA-Dependent Adenosine (B11128) Triphosphatase (ATPase) Activity

Sep1 utilizes the energy derived from ATP hydrolysis to fuel its functions in DNA metabolism. This activity is intrinsically linked to the presence of DNA, which acts as a crucial cofactor.

Kinetics and Energetics of ATP Hydrolysis

The hydrolysis of Adenosine Triphosphate (ATP) to Adenosine Diphosphate (ADP) and inorganic phosphate (B84403) (Pi) is a catabolic reaction that releases chemical energy stored in high-energy phosphoanhydride bonds. wikipedia.org This energy release is fundamental for driving cellular processes. wikipedia.orgbritannica.com The process of ATP hydrolysis is highly exergonic, primarily because the resulting inorganic phosphate is stabilized by multiple resonance structures, which lowers the energy of the products (ADP and Pi) compared to the reactant (ATP). wikipedia.org

In Ustilago maydis, a related fungal organism, plasma membrane H+-ATPases exhibit Michaelis-Menten kinetics with a K_m for ATP of approximately 2.0 mM and a V_max of 30–40 nmol·(min·mg)⁻¹. mdpi.com While specific kinetic parameters for Sep1 can vary, this provides a comparative context for fungal ATPases. The hydrolysis process itself can be complex, involving the cooperative action of water molecules to facilitate the nucleophilic attack on the γ-phosphate group of ATP. nih.gov

Role of ATP Hydrolysis in Filament Dynamics and Processivity

ATP hydrolysis is critical for the dynamic behavior of protein filaments on DNA. For recombinases like Dmc1 and RAD51, ATP is required for the formation of functional presynaptic filaments on single-stranded DNA (ssDNA). nih.gov The energy from hydrolysis can induce conformational changes that affect filament stability and function. wikipedia.org

While attenuation of ATP hydrolysis can lead to the stabilization of the presynaptic filament for both Dmc1 and RAD51, the functional consequences differ. nih.gov For RAD51, this stabilization enhances DNA strand exchange, whereas for Dmc1, it does not have a stimulatory effect and may even reduce this activity. nih.gov This highlights that the role of ATP hydrolysis extends beyond simple energy provision to intricate regulation of the dynamic assembly, disassembly, and conformational state of the protein-DNA complex. This regulation is crucial for the protein's processivity and its ability to carry out its functions along the DNA strand.

Nucleotide Cofactor Specificity and Regulation

The ATPase activity of proteins like Sep1 is highly specific and subject to regulation. The enzyme typically requires a divalent cation, most commonly Magnesium (Mg²⁺), which forms a complex with ATP (MgATP) that serves as the actual substrate. nih.gov The concentration of free Mg²⁺ ions can also modulate enzyme activity, sometimes leading to competitive inhibition at high concentrations. nih.gov

Enzyme activity can also be influenced by the type of nucleotide present. For instance, some enzymes can hydrolyze other nucleoside triphosphates like Guanosine Triphosphate (GTP) and Inosine Triphosphate (ITP), although often to a lesser extent than ATP. nih.gov Furthermore, studies on other ATP-dependent proteins have shown that deoxyadenosine (B7792050) triphosphate (dATP) can also be hydrolyzed and that the relative concentrations of ATP and dATP can act as a molecular switch to regulate enzymatic activity. nih.govembopress.orgnih.gov Non-hydrolyzable ATP analogs, such as ATP-γS, are often used experimentally to "lock" enzymes in an ATP-bound state, which can help elucidate the specific roles of ATP binding versus hydrolysis. embopress.org For some proteins, the hydrolysis of dATP/ATP is a prerequisite for functional interactions, such as self-association and binding to other proteins. embopress.orgnih.gov

Nucleic Acid Binding Characteristics

Sep1's interaction with DNA is fundamental to its function. Its binding characteristics, including specificity and affinity for different DNA structures, dictate its role in DNA metabolism.

Specificity and Affinity for Single-Stranded DNA (ssDNA)

Sep1 exhibits a high affinity for single-stranded DNA (ssDNA), a common feature of proteins involved in DNA replication, recombination, and repair. nsf.govnih.govcornell.edu This preferential binding allows these proteins to protect transiently exposed ssDNA regions from forming secondary structures or from degradation by nucleases. nsf.gov The binding of Sep1 to ssDNA is a prerequisite for many of its functions. For instance, strand exchange reactions involving blunt-ended double-stranded DNA (dsDNA) and homologous ssDNA require the ssDNA to be saturated with Sep1. nih.gov

The stoichiometry of binding, or the site size, for Sep1 on ssDNA has been determined to be approximately 70 to 100 nucleotides per protein monomer, depending on the experimental technique used. nih.gov The binding affinity is strong, and under certain conditions, the initial association is rapid and may be diffusion-controlled. researchgate.net The specificity of ssDNA binding can be influenced by ionic conditions; the presence of Mg²⁺ cations or high ionic strength is often required for specific recognition, preventing non-specific binding to dsDNA. nih.govcornell.edu

Binding Parameters of Sep1 to ssDNA
ParameterValueMethod
Binding Site Size70 nucleotidesFluorescence Assay nih.gov
Binding Site Size100 nucleotidesExonuclease Titration nih.gov

Specificity and Affinity for Double-Stranded DNA (dsDNA)

However, Sep1's exonuclease activity requires it to interact with dsDNA ends to initiate pairing with a homologous ssDNA substrate. nih.gov The efficiency of joint molecule formation is significantly enhanced when Sep1 is pre-incubated with resected duplex DNA (dsDNA with ssDNA overhangs), suggesting that the protein must bind to both the ssDNA and the resected ends of the dsDNA for the pairing process to occur effectively. nih.gov Under low-salt conditions and in the absence of Mg²⁺, the specificity for ssDNA can decrease, leading to increased binding to dsDNA. nih.govcornell.edu

Comparative DNA Binding Characteristics of Sep1
DNA TypeBinding AffinityConditions Favoring BindingFunctional Relevance
ssDNAHighGeneral, enhanced by high ionic strength/Mg²⁺ for specificity nih.govcornell.eduProtection of ssDNA, formation of presynaptic filaments nsf.govnih.gov
dsDNALowerHigh protein concentrations (post-ssDNA saturation), low ionic strength nih.govnih.govInitiation of strand exchange at DNA ends (exonuclease activity) nih.gov

Compound and Protein List

NameType
Strand Exchange Protein 1 (Sep1)Protein
Adenosine Triphosphate (ATP)Nucleotide
Adenosine Diphosphate (ADP)Nucleotide
Inorganic Phosphate (Pi)Ion
Magnesium (Mg²⁺)Ion
Guanosine Triphosphate (GTP)Nucleotide
Inosine Triphosphate (ITP)Nucleotide
Deoxyadenosine Triphosphate (dATP)Nucleotide
ATP-γSATP Analog
Dmc1Protein
RAD51Protein

Identification and Function of Distinct DNA Binding Sites (e.g., Site I, Site II)

This compound (SEP1), also known as Xrn1 or Kem1 in Saccharomyces cerevisiae, is a multifunctional enzyme with key roles in homologous recombination. Its ability to bind DNA is fundamental to its strand exchange activity. While the specific nomenclature of "Site I" and "Site II" for SEP1 is not extensively characterized in the same manner as for the bacterial RecA protein, a functional analogy can be drawn based on the requirements of the strand exchange reaction. It is proposed that SEP1, similar to other recombinases, possesses distinct binding sites to accommodate both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) simultaneously during the initial stages of recombination.

Structural studies of the homologous protein Xrn1 reveal a complex architecture with multiple domains. The protein is composed of two highly conserved regions, CR1 and CR2, which form a large domain defining the active site for its 5'→3' exoribonuclease activity. Additionally, it has a C-terminal segment containing four domains (D1–D4) nih.govnih.govkenyon.edu. The active site for the nuclease function is located within the CR1 domain and involves the coordination of a metal ion, such as Mg2+, by acidic residues nih.govkenyon.edu. While primarily characterized for RNA degradation, this exonuclease activity is also active on DNA and is crucial for the initiation of the strand exchange process nih.govucl.ac.uk.

It is hypothesized that one DNA binding site, which could be considered analogous to Site I , is responsible for binding the incoming single-stranded DNA. This interaction is a prerequisite for the subsequent search for homology. A second site, analogous to Site II , would then be responsible for binding the duplex DNA molecule that is to be searched. This dual binding allows SEP1 to bring the two DNA molecules into close proximity to facilitate the homology search and subsequent strand invasion hku.hk. The D1 domain, although distant from the active nuclease site, has been shown to be required for the enzyme's activity and may play a role in stabilizing the N-terminal segment, which could be involved in DNA binding nih.gov. The N-terminus of the protein provides positive charges and hydrophilic residues that are important for the function of the active site kenyon.edu.

Mutational analyses have identified specific amino acid residues within the N-terminal domain of Xrn1p that are critical for its exonuclease activity, and consequently, its function in vivo nih.gov. These mutations fall into classes that either reduce or abolish exonuclease activity, highlighting the importance of this domain in substrate processing nih.gov.

Table 1: Key Domains and Residues in SEP1/Xrn1 and Their Postulated Functions in DNA Binding and Catalysis

Domain/ResidueLocationPostulated Function in Strand ExchangeSupporting Evidence
CR1N-terminal conserved regionContains the active site for 5'→3' exonuclease activity, essential for initiating pairing. nih.govkenyon.eduStructural and mutational analyses of Xrn1. nih.govnih.govkenyon.edunih.gov
Acidic Residues (e.g., Glu177, Asp205, Asp288 in H. sapiens Xrn1)Within CR1Coordination of a divalent metal ion (e.g., Mg2+) required for nuclease activity. nih.govkenyon.eduStructural data showing ion binding in the active site. nih.govkenyon.edu
D1-D4 DomainsC-terminal extensionMay stabilize the overall protein structure to support DNA binding and/or act as a platform for interaction with other proteins. nih.govMutagenesis studies showing the functional importance of these domains for overall activity. nih.govnih.gov
N-terminusN-terminal regionProvides a positively charged surface that may facilitate initial non-specific DNA binding. kenyon.eduStructural analysis of Xrn1. kenyon.edu

Homologous Pairing and Strand Invasion Processes

Mechanism of Homology Search and Recognition

The process by which SEP1 identifies a homologous sequence within a vast excess of non-homologous DNA is a critical step in homologous recombination. The mechanism is thought to be similar to that of other well-studied recombinases like RecA hku.hk. The initial and essential step in the SEP1-mediated homology search is the formation of a paranemic joint hku.hk.

A paranemic joint is a specific type of DNA intermediate where the incoming single strand is paired with its complementary strand within the duplex DNA, but without the helical intertwining characteristic of a stable double helix hku.hknih.gov. This structure is a key intermediate in the search for homology, allowing for rapid sampling of the duplex DNA for sequence identity. The formation of these paranemic joints by SEP1 can occur with as little as 41 base pairs of homology hku.hk.

The intrinsic 5' to 3' exonuclease activity of SEP1 plays a crucial role in the initiation of this process. This nuclease activity is required for the initial pairing reaction, likely by creating a short single-stranded tail on the duplex DNA, which can then anneal to the invading single strand nih.govucl.ac.uk. This initial annealing event is a prerequisite for the subsequent strand displacement phase of the reaction ucl.ac.uk. Once the initial pairing is established, further strand exchange can proceed without the need for continued exonuclease activity ucl.ac.uk.

The search process is likely dynamic, with the SEP1-ssDNA complex transiently interacting with the duplex DNA, forming and dissolving paranemic joints until a stable region of homology is identified. The stability of the paranemic joint is dependent on the presence of the SEP1 protein, distinguishing it from a more stable plectonemic joint where the strands are topologically intertwined hku.hk.

Formation and Stabilization of Displacement Loop (D-loop) Intermediates

Following the successful identification of a homologous sequence through the formation of a paranemic joint, the next step is the creation of a more stable intermediate known as a displacement loop, or D-loop. A D-loop is a three-stranded DNA structure where the invading single strand has displaced one of the strands of the homologous duplex, which then loops out.

While the direct observation and detailed mechanistic studies of SEP1-mediated D-loop formation are less extensive than for proteins like Rad51, the process can be inferred from its known enzymatic activities and the general principles of homologous recombination. The transition from a paranemic joint to a D-loop likely involves a conformational change in the protein-DNA complex that facilitates the stable displacement of one of the duplex strands.

The stabilization of the D-loop is crucial for the subsequent steps of DNA repair and recombination. In other systems, this stabilization is often aided by single-stranded DNA binding proteins that coat the displaced strand, preventing it from re-annealing with its original partner. In Saccharomyces cerevisiae, Replication Protein A (RPA) is a key ssDNA-binding protein that is known to stimulate the activity of SEP1 in vitro, suggesting a role in stabilizing recombination intermediates like the D-loop.

The dynamics of D-loop formation and resolution are tightly regulated within the cell. The persistence and extension of a D-loop can determine the outcome of the recombination event. In yeast, several helicases and topoisomerases are involved in the processing of D-loops, either disrupting them to prevent inappropriate recombination or facilitating their extension to promote repair nih.gov.

Synaptic Complex Formation and Dynamics

The synaptic complex is the assembly of proteins and DNA that holds the homologous DNA molecules together during the initial stages of recombination. In the context of SEP1-mediated strand exchange, the paranemic joint represents the core of the initial synaptic complex hku.hk. This complex brings the single-stranded and double-stranded DNA substrates into alignment, allowing for the assessment of homology.

The formation of the synaptic complex is a dynamic process. It begins with the binding of SEP1 to the single-stranded DNA. This nucleoprotein filament then interacts with duplex DNA to form the paranemic joint. The stability of this early synaptic complex is dependent on the presence of SEP1 hku.hk.

While specific protein partners of SEP1 within the synaptic complex during vegetative growth are not fully elucidated, during meiosis, homologous pairing and synapsis involve a much larger and more complex structure known as the synaptonemal complex (SC). Although SEP1 is primarily cytoplasmic, null mutations in the SEP1 gene lead to an arrest at the pachytene stage of meiosis, with persistent synaptonemal complexes, suggesting an indirect role in the regulation of meiotic progression nih.gov. In the context of the strand exchange reaction itself, the synaptic complex is likely to be more transient and composed of a smaller set of proteins, including SEP1 and potentially ssDNA-binding proteins like RPA.

The dynamics of the synaptic complex involve its assembly at a site of homology, its maintenance during the initial strand exchange, and its eventual disassembly or transition into a more mature recombination intermediate. The resolution of the D-loop and the disassembly of the synaptic complex are critical for the completion of the recombination process and can be influenced by a variety of regulatory proteins nih.gov.

DNA Strand Exchange Catalysis

Molecular Steps of Strand Transfer and Heteroduplex Extension

Once a stable D-loop has been formed, SEP1 catalyzes the transfer of the invading strand into the duplex, leading to the formation of a new heteroduplex DNA and the displacement of the original strand. This process involves the progressive movement of the branch point where the three DNA strands meet.

A key feature of SEP1-catalyzed strand exchange is the role of its intrinsic 5' to 3' exonuclease activity. This activity is required for the initial pairing, creating a single-stranded region on the duplex DNA for the incoming strand to anneal to nih.govucl.ac.uk. This suggests that the initial step of strand transfer is a single-strand annealing event ucl.ac.uk. Following this, the strand displacement phase of the reaction proceeds.

The polarity of strand transfer by SEP1 is suggested to be determined by the polarity of its intrinsic nuclease. This means that the direction of the growing heteroduplex is coupled to the 5' to 3' degradation of one of the strands of the original duplex at the branch point.

The process of heteroduplex extension involves the continuous melting of the original duplex ahead of the branch point and the annealing of the invading strand to its newly available complementary partner. This movement of the branch point effectively extends the region of the new double-stranded DNA. The energy for this process may be derived from the favorable base pairing in the newly formed heteroduplex and potentially from conformational changes in the SEP1 protein.

Initiation: The 5' to 3' exonuclease activity of SEP1 acts on the linear duplex DNA, creating a short 3' single-stranded tail.

Homologous Pairing: The single-stranded circular DNA anneals to the newly generated single-stranded region of the duplex, forming a nascent joint molecule.

Strand Displacement and Extension: The branch point migrates, progressively displacing the original 5' ending strand of the linear duplex and extending the heteroduplex region between the circular single strand and the complementary strand of the linear duplex.

Completion: The process continues until the entire homologous region has been exchanged, resulting in a nicked circular duplex and a displaced single strand.

Table 2: Summary of SEP1 Enzymatic Activities in Strand Exchange

Enzymatic ActivitySubstrateRole in Strand ExchangeKey Findings
5' to 3' ExonucleasedsDNA, ssDNAInitiation of homologous pairing by creating a single-stranded region for annealing. nih.govucl.ac.ukActivity is essential for the initial pairing step but not for subsequent strand exchange. nih.govucl.ac.uk
Strand ExchangessDNA and homologous dsDNACatalyzes the formation of heteroduplex DNA.Forms a paranemic joint as a key intermediate. hku.hk

Directionality and Polarity of Strand Exchange (e.g., 5' to 3' propagation)

The directionality of strand exchange catalyzed by this compound (SEP1) is intricately linked to its intrinsic nuclease activity. Research indicates that the polarity of strand transfer by SEP1 is determined by the polarity of this associated nuclease function nih.gov. Studies have shown that strand transfer proceeds to similar extents on DNA substrates with either 5'-resected or 3'-resected ends nih.gov. This suggests a model where the initial processing of the DNA duplex by the nuclease activity dictates the direction of the subsequent strand exchange.

While the intrinsic 5' to 3' exonuclease activity of SEP1 suggests a corresponding propagation of strand exchange, the initial pairing reaction, or synapsis, requires only limited digestion of the double-stranded DNA (dsDNA) nih.gov. This initial resection creates a single-stranded tail that can anneal to the homologous single-stranded DNA (ssDNA) nih.gov. Following this annealing event, the strand displacement phase of the reaction proceeds nih.gov. The propagation of this exchange is thought to occur in a directional manner, though the precise mechanism and whether it strictly follows a 5' to 3' or 3' to 5' polarity relative to the invading strand is an area of ongoing investigation. For comparison, other well-characterized recombinases like E. coli RecA and human Rad51 have been shown to propagate DNA strand exchange preferentially in the 5' to 3' direction nih.govunc.edu.

Role of Strand Exchange in Joint Molecule Formation

The strand exchange activity of SEP1 is fundamental to the formation of joint molecules, which are key intermediates in homologous recombination. SEP1 from Saccharomyces cerevisiae promotes the transfer of a strand from a linear duplex DNA molecule to a homologous single-stranded circular DNA molecule nih.gov. A critical aspect of this process is the formation of a paranemic joint, where the parental DNA molecules are paired without any net intertwining of their strands nih.gov. These paranemic joints can form with as little as 41 base pairs of homology between the interacting DNA molecules nih.gov.

The formation of these initial joint molecules is dependent on the exonuclease activity of SEP1, which resects the linear duplex DNA to create a single-stranded region for pairing nih.gov. Joint molecules are observed to form within the first 1-2 minutes of the reaction, indicating that only a limited amount of digestion is necessary for the initial pairing to occur nih.gov. Once this initial synaptic joint is formed, the subsequent strand exchange can proceed without the need for further exonuclease activity nih.gov. This highlights a two-step process in joint molecule formation by SEP1: an initial nuclease-dependent synapsis followed by a nuclease-independent strand exchange phase. The ability of SEP1 to form these joint molecules is a crucial step in the process of homologous recombination, which is essential for repairing DNA double-strand breaks and maintaining genome integrity.

Intrinsic Nuclease Activities of SEP1

SubstrateNuclease ActivityPreference
Single-stranded DNA (ssDNA)PresentHigher
Double-stranded DNA (dsDNA)PresentLower

Magnesium-Dependence and Functional Separation from Strand Exchange

The nuclease activity of SEP1 is critically dependent on the presence of magnesium ions (Mg²⁺) nih.gov. This requirement for Mg²⁺ as a cofactor is a key characteristic of its enzymatic function. Interestingly, this dependence allows for the functional separation of the nuclease activity from the strand exchange activity. By substituting calcium ions (Ca²⁺) for Mg²⁺ in the reaction buffer, the nuclease function of SEP1 can be selectively inactivated nih.gov. Under these conditions, the strand exchange activity remains, provided that the DNA substrate has been previously resected by an exogenous exonuclease nih.gov. This experimental manipulation demonstrates that while both activities reside within the same protein, they are distinct and can be uncoupled.

Ion PresentNuclease ActivityStrand Exchange Activity (with pre-resected DNA)
Mg²⁺ActiveActive
Ca²⁺InactiveActive

Contribution of Nuclease Activity to Synapsis and DNA End Processing

The intrinsic nuclease activity of SEP1 plays a crucial role in the initial stages of homologous recombination, specifically in synapsis and the processing of DNA ends. Synapsis, the initial pairing of homologous DNA molecules, is dependent on the nuclease function of SEP1 nih.gov. The 5' to 3' exonuclease activity of SEP1 performs limited digestion of the double-stranded DNA (dsDNA), which is a necessary prerequisite for the pairing reaction to occur nih.gov. This resection creates a single-stranded DNA tail that can then invade a homologous duplex.

Research has shown that pairing can occur when the linear dsDNA has been resected by as few as 22 nucleotides nih.gov. This limited end processing is sufficient to support the formation of joint molecules nih.gov. Once this initial synapsis is achieved, the subsequent strand exchange phase of the reaction can proceed without further requirement for the exonuclease activity nih.govnih.gov. Therefore, the nuclease activity of SEP1 is essential for preparing the DNA ends to initiate homologous pairing, but not for the subsequent extension of the heteroduplex DNA.

DNA Annealing Activity and its Physiological Relevance

Physiologically, DNA annealing is a fundamental process in various DNA metabolic pathways, including DNA repair, replication, and recombination. In the context of homologous recombination, the annealing of complementary single strands is essential for the formation of intermediate structures that lead to the successful repair of DNA lesions, such as double-strand breaks. The ability of proteins like SEP1 to facilitate this process is crucial for maintaining genomic stability. The single-strand annealing pathway is a distinct mechanism for repairing double-strand breaks that occur between two repeated sequences, leading to the deletion of the intervening sequence and one of the repeats. While SEP1's direct and sole role in this specific pathway requires further elucidation, its inherent capacity to promote annealing underscores its importance in the broader landscape of DNA transactions that rely on the pairing of homologous sequences.

Regulation of Strand Exchange Protein Activities

Role of Recombination Mediator Proteins and Accessory Factors

Recombination mediator proteins are crucial for overcoming kinetic and thermodynamic barriers to the formation of a functional presynaptic filament, particularly on single-stranded DNA (ssDNA) that is rapidly coated by single-stranded DNA binding proteins (SSBs), such as Replication Protein A (RPA) in eukaryotes. nih.govresearchgate.netnih.gov These mediators and other accessory factors perform a variety of functions, from loading the strand exchange protein onto the ssDNA to actively remodeling the filament and the target duplex DNA.

A critical initial step in homologous recombination is the formation of a presynaptic filament, which consists of a strand exchange protein assembled onto a 3'-ssDNA tail. pnas.org However, in vivo, this ssDNA is quickly bound by RPA, which removes secondary structures but also presents a significant barrier to the binding of the strand exchange protein. researchgate.netpnas.org Recombination mediator proteins are essential for overcoming this inhibition and facilitating the loading of proteins like RAD51 onto RPA-coated ssDNA. nih.govnih.gov

Key mediator proteins in eukaryotes include BRCA2, Rad52, the Swi5-Sfr1 complex, and the Hop2-Mnd1 complex, each playing distinct but sometimes overlapping roles in this process.

BRCA2: In humans, BRCA2 is a primary recombination mediator. pnas.orgnih.gov It interacts directly with RAD51 and facilitates its loading onto RPA-coated ssDNA, effectively overcoming the inhibitory effect of RPA. nih.govnih.gov Loss of BRCA2 function leads to defects in RAD51 foci formation at sites of DNA damage and impaired HR repair. nih.gov BRCA2 appears to regulate both the intracellular location and the DNA binding capacity of RAD51. nih.gov

Rad52: In yeast, Rad52 is the principal mediator protein. pnas.org Like BRCA2, it helps RAD51 to displace RPA and form a functional presynaptic filament. pnas.org While human Rad52 also possesses some recombination activities, its in vivo role as a primary mediator in the presence of BRCA2 is less clear. pnas.org

Swi5-Sfr1: This complex is another important mediator, particularly in fission yeast, that stimulates the strand exchange activity of Rad51.

Hop2-Mnd1: This heterodimeric complex is particularly important during meiosis. It physically interacts with the recombinases Rad51 and Dmc1 and significantly stimulates their activity in forming the initial recombination intermediates. researchgate.net

The general mechanism involves these mediators binding to the SSB-coated ssDNA and creating a platform for the nucleation and loading of the strand exchange protein, thereby initiating the formation of the presynaptic filament. nih.gov

Key Recombination Mediator Proteins and their Functions in Loading Strand Exchange Proteins
Mediator Protein/ComplexOrganism/ContextPrimary Function in LoadingInteraction Partners
BRCA2HumansOvercomes RPA inhibition, loads RAD51 onto ssDNARAD51, RPA
Rad52YeastPrimary mediator for Rad51 loading, displaces RPARad51, RPA
Swi5-Sfr1Fission YeastStimulates Rad51 strand exchange activityRad51
Hop2-Mnd1Meiosis (Eukaryotes)Stimulates Rad51 and Dmc1 activityRad51, Dmc1

Once nucleated, the presynaptic filament must be stabilized and maintained in an active conformation to perform the homology search and strand exchange. researchgate.net Recombination accessory factors play a crucial role in this stabilization. The filament itself is a dynamic structure, and its stability is influenced by the nucleotide-bound state (ATP vs. ADP) of the recombinase monomers. tau.ac.ilresearchgate.net

Accessory proteins like Rad54 can associate with the RAD51-ssDNA filament, stabilizing it in an ATPase-independent manner. researchgate.net This stabilization is critical for the filament to effectively engage with and search for a homologous sequence in the duplex DNA. The active form of the presynaptic filament is typically an extended helical structure, and mediators help to achieve and maintain this conformation. nih.gov The process of filament assembly involves not just nucleation but also propagation, where the recombinase extends from the initial nucleation site to form a contiguous filament. nih.gov

The binding and hydrolysis of ATP are intrinsically linked to the function of strand exchange proteins. tau.ac.ilnih.gov The ATPase activity is DNA-dependent, meaning it is stimulated by binding to ssDNA. pnas.org This activity is not just a power source but a key regulatory mechanism.

It is thought that ATP binding is essential for the assembly of the active filament and for the key steps of DNA strand exchange. pnas.org However, the subsequent hydrolysis of ATP to ADP and inorganic phosphate (B84403) plays several roles, including promoting the disassembly of the filament from the product DNA, which allows for the recycling of the recombinase. pnas.org

In human RAD51, the ATPase activity is a critical point of regulation. For instance, in the presence of Mg2+, the RAD51-ATP-ssDNA filament can be quickly converted to an inactive RAD51-ADP-ssDNA form due to relatively fast ATP hydrolysis and slow ADP release. pnas.orgnih.gov The divalent cation Ca2+ can modulate this activity by slowing down the rate of ATP hydrolysis, thereby maintaining the filament in its active, ATP-bound state and stimulating strand exchange. pnas.orgnih.gov This demonstrates a sophisticated mechanism for regulating the catalytic cycle of the strand exchange protein. pnas.org Furthermore, certain mutations can affect the coupling of ATP binding to the functional conformational changes required for strand exchange. researchgate.net

As mentioned, one of the most critical functions of recombination mediators is to facilitate the displacement of SSBs like RPA from the ssDNA. researchgate.netpnas.org RPA has a higher affinity for ssDNA than RAD51, creating a thermodynamic barrier to filament formation. nih.gov Mediator proteins are essential for overcoming this barrier. acs.orgnih.gov

The process is highly regulated to prevent inappropriate recombination events. researchgate.net Mediators like BRCA2 and Rad52 are thought to act by directly interacting with both RPA and the strand exchange protein, thereby orchestrating the hand-off of the ssDNA from RPA to RAD51. nih.govpnas.org This allows for the nucleation of the RAD51 filament on the RPA-coated ssDNA. nih.gov The dynamic nature of RPA binding to ssDNA, which involves microscopic dissociation events, may also provide transient opportunities for RAD51 to nucleate, a process that is enhanced by mediators. nih.gov

Accessory factors known as DNA translocases, which are motor proteins that move along DNA, also play a significant role in regulating strand exchange. Rad54 is a prominent example in eukaryotes. nih.govnih.gov It is a member of the Swi2/Snf2 family of DNA-dependent ATPases and performs several functions in conjunction with the RAD51 presynaptic filament. nih.gov

Rad54 physically interacts with the RAD51 filament and, using the energy from ATP hydrolysis, can translocate along duplex DNA. researchgate.netnih.gov This activity is thought to be crucial for several steps:

Homology Search: Rad54's translocation on the target duplex DNA may facilitate the homology search process by the presynaptic filament. nih.gov

D-loop Formation: It stimulates the DNA strand invasion activity of RAD51, helping to form the displacement loop (D-loop). researchgate.net

Chromatin Remodeling: Rad54 has been shown to have chromatin remodeling activity, which can help the presynaptic filament gain access to homologous sequences within the chromatin context of the cell. researchgate.net

Filament Disassembly: Paradoxically, while Rad54 can stabilize the presynaptic filament on ssDNA, it can also promote the dissociation of RAD51 from the duplex DNA product of strand exchange. nih.gov This helps to release the invading strand and allows DNA polymerases to access the 3'-OH end for DNA synthesis, and also recycles RAD51 for subsequent rounds of recombination. researchgate.netnih.gov

The dual activities of Rad54—both stabilizing and dissociating RAD51 filaments depending on the DNA substrate (ssDNA vs. dsDNA)—highlight the sophisticated regulation exerted by these accessory factors. nih.gov

Functions of Key Accessory Factors in Strand Exchange
Accessory FactorPrimary Regulatory FunctionMechanism of Action
Rad54Modulates duplex DNA binding and unwinding; filament stabilization and dissociationATP-dependent translocation on dsDNA, chromatin remodeling
RPAInitially inhibits, then facilitates filament formationCoats ssDNA, removes secondary structure; must be displaced by mediators

Allosteric Regulation and Conformational Transitions

The function of strand exchange proteins is also governed by internal allosteric mechanisms, where the binding of a ligand (like ATP or DNA) at one site on the protein induces a conformational change at another site, thereby altering the protein's activity. researchgate.net The assembly of the presynaptic filament itself is a cooperative process, where the binding of one recombinase monomer influences the binding of subsequent monomers.

High ionic strength conditions, for example, have been shown to induce a conformational change in RAD51, leading to the formation of these extended nucleoprotein filaments that mimic the active form of the E. coli RecA filament. nih.gov This suggests that the protein's conformation is sensitive to its environment and can be modulated to switch between active and inactive states.

Conserved residues at the interface between RAD51 monomers play a crucial role in sensing the ATP-bound state and inducing the necessary conformational changes for activity. researchgate.net Mutations in these residues can uncouple ATP binding from the downstream functions of homology search and strand exchange, highlighting the importance of this allosteric communication within the filament. researchgate.net

Impact of Ionic Environment and pH on Catalytic Activities

The catalytic functions of strand exchange protein 1, central to homologous recombination, are exquisitely sensitive to the physicochemical conditions of the cellular environment. The concentration and type of ions, collectively defining the ionic environment, as well as the ambient pH, are critical factors that modulate the protein's structure, its interaction with DNA, and its enzymatic efficiency. These environmental parameters influence the electrostatic landscape, affecting everything from presynaptic filament formation to the execution of DNA strand invasion.

Influence of the Ionic Environment

The ionic environment, particularly the presence of mono- and divalent cations, plays a profound role in regulating the activity of strand exchange proteins.

Divalent Cations: Divalent cations, most notably magnesium (Mg²⁺), are essential cofactors for the catalytic activity of strand exchange proteins. nih.govoup.comresearchgate.net Research on the bacterial homolog RecA has shown that Mg²⁺ is required for optimal strand exchange activity, with studies indicating that RecA binds at least two Mg²⁺ ions. nih.govoup.comresearchgate.net These ions are thought to play a dual role: one ion stimulates the formation of the joint molecule between single-stranded (ssDNA) and double-stranded DNA (dsDNA), while the second is crucial for the progression and completion of the strand exchange reaction. nih.govoup.com This suggests that Mg²⁺ is actively involved in multiple steps of the recombination process. The binding of Mg²⁺ can neutralize negative charges within the protein, such as those in the acidic C-terminal tail of RecA, which may otherwise inhibit the reaction by sterically hindering access to the secondary DNA binding site. nih.govoup.com

In human Rad51, a key eukaryotic strand exchange protein, calcium ions (Ca²⁺) have also been shown to stimulate activity. mdpi.com Interestingly, different stages of the reaction exhibit different requirements for Ca²⁺ concentration. While 1 mM Ca²⁺ is sufficient for strand exchange between short oligonucleotides, optimal D-loop formation (strand invasion into a supercoiled plasmid) requires higher concentrations of over 5 mM. mdpi.com This differential requirement underscores the complexity of the catalytic cycle and suggests that distinct conformational states or steps are uniquely sensitive to the divalent cation concentration. mdpi.com Divalent cations like Mg²⁺ can also have a more dramatic effect on DNA itself compared to monovalent cations, inducing intermolecular DNA-DNA bridging and altering the physical properties of the DNA solution. nih.govresearchgate.net

Table 1: Research Findings on the Impact of Cations on Strand Exchange Protein Activity
CationProtein StudiedObserved EffectEffective Concentration
Mg²⁺E. coli RecAEssential for optimal strand exchange. Stimulates both joint molecule formation and reaction progression. nih.govoup.comBinds with Kᴅ values of ≈2 mM and 5 mM. nih.govoup.com
Ca²⁺Human Rad51Stimulates strand exchange activity. Different steps have different concentration requirements. mdpi.com1 mM for oligonucleotide exchange; >5 mM for optimal D-loop formation. mdpi.com
K⁺, Na⁺, NH₄⁺Nuclear Extract ProteinsDecreased recombination frequency but increased recombination fidelity. nih.govNot specified.

Influence of pH

The pH of the cellular environment directly impacts the protonation state of ionizable amino acid residues on the surface of the strand exchange protein. These changes in charge distribution can alter protein conformation, stability, and its affinity for DNA, thereby modulating catalytic activity. The optimal pH for strand exchange can vary significantly among different homologs of the protein, reflecting adaptation to different cellular environments.

For instance, the canonical E. coli RecA protein exhibits its highest DNA strand exchange activity at a pH near 7.0. researchgate.net Its activity diminishes significantly at more alkaline pH levels, being nearly abolished above pH 8.5. researchgate.net In stark contrast, the RecA protein from the bacterium Deinococcus ficus (D. ficus RecA), as well as a mutant of E. coli RecA with its acidic C-terminal tail removed, function optimally at a more alkaline pH of 8.5 or higher. researchgate.net This suggests that the acidic residues in the C-terminus play a key role in defining the pH optimum for the reaction. researchgate.net The stability of the RecA-ssDNA filament itself is also pH-dependent, with changes in pH affecting the dynamic assembly and disassembly of the filament. researchgate.net Altering pH can trigger conformational changes that directly influence protein-protein and protein-DNA interactions, which are fundamental to the strand exchange process. youtube.com

Table 2: Research Findings on the pH Optima for RecA-Mediated Strand Exchange
ProteinOptimal pH for Strand ExchangeReference
E. coli RecA~7.0 researchgate.net
D. ficus RecA≥8.5 researchgate.net
E. coli ΔC17 RecA (C-terminal deletion)≥8.5 researchgate.net

Biological Roles and Pathways Involving Strand Exchange Proteins

Meiotic Recombination and Chromosome Segregation

During meiosis, homologous recombination serves not only to repair programmed DSBs but also to ensure the proper segregation of homologous chromosomes and to generate genetic diversity. nih.gov

In meiosis, the strand exchange protein Dmc1, a meiosis-specific homolog of Rad51, plays a central role. nih.govsemanticscholar.org Dmc1 facilitates the invasion of a homologous chromosome's chromatid by the resected ssDNA from a programmed DSB. nih.gov This process is essential for the formation of chiasmata, which are the physical links that hold homologous chromosomes together. nih.gov These connections are crucial for the proper alignment of homologous chromosomes on the metaphase I plate and their subsequent segregation to opposite poles of the cell. nih.gov Without functional Dmc1 and the resulting chiasmata, homologous chromosomes would fail to segregate properly, leading to aneuploidy in the resulting gametes.

Meiotic recombination is a major driver of genetic diversity in sexually reproducing organisms. The repair of programmed DSBs during meiosis can result in crossovers, which are the reciprocal exchange of genetic material between homologous chromosomes. wikipedia.org The formation of crossovers is a key outcome of the DSBR pathway in meiosis. semanticscholar.org By shuffling alleles between parental chromosomes, meiotic crossovers create new combinations of genes in the gametes, contributing to the genetic variation within a population. wikipedia.org

Replication Fork Processing and Restart Mechanisms

Resolution of Stalled and Collapsed Replication Forks

DNA replication forks can be impeded by various obstacles, including DNA lesions, secondary structures, or conflicts with the transcription machinery, leading to replication fork stalling. If not resolved, these stalled forks can collapse, generating a DNA double-strand break, one of the most cytotoxic forms of DNA damage. Strand exchange proteins are critical for both preventing the collapse of stalled forks and for restarting them once they have collapsed wisc.edunih.gov.

A key mechanism for managing stalled forks is fork reversal , where the fork reverses its direction, and the two nascent DNA strands anneal to form a four-way junction structure, often referred to as a "chicken foot" researchgate.netfrontiersin.org. This process provides time for the cell to repair the blocking lesion. The eukaryotic strand exchange protein, RAD51, is indispensable for mediating fork reversal and for protecting the reversed fork structure from degradation by nucleases like MRE11 and DNA2 researchgate.netfrontiersin.orgbiorxiv.org. The DNA binding activity of RAD51 is sufficient for fork protection, but its strand exchange activity is required for the subsequent restart of the replication fork biorxiv.org.

The stability of the RAD51 filament on the DNA is crucial for its protective function. This is often mediated by other proteins, such as BRCA2, which helps load and stabilize RAD51 on the DNA, preventing the degradation of the nascent DNA strands frontiersin.orgnih.govnih.gov. In the absence of a stable RAD51 filament, stalled forks are vulnerable to pathological degradation, leading to fork collapse and genomic instability biorxiv.org. In bacteria, the RecA protein can also promote the regression of stalled replication forks, a process that requires ATP hydrolysis and is thought to be a critical first step in several repair pathways that avoid the formation of a double-strand break nih.govbohrium.com.

The resolution of stalled and collapsed forks is a multi-step process involving several key proteins that interact with the strand exchange protein.

Protein/Complex Organism Role in Fork Resolution Interaction with Strand Exchange Protein
RAD51 EukaryotesCatalyzes fork reversal, protects nascent strands from nuclease degradation, and mediates fork restart. nih.govresearchgate.netfrontiersin.orgbiorxiv.orgForms a nucleoprotein filament on the DNA at the stalled fork.
RecA BacteriaPromotes fork regression and the invasion of the processed DNA end to restart the replication fork. wisc.edunih.govForms a filament on single-stranded DNA to initiate strand exchange.
BRCA2 EukaryotesMediates the loading and stabilization of RAD51 filaments on DNA. frontiersin.orgnih.govnih.govDirectly interacts with RAD51 to facilitate its function in fork protection.
MRE11/DNA2 EukaryotesNucleases that can degrade unprotected stalled or reversed replication forks. researchgate.netbiorxiv.orgTheir activity is inhibited by the presence of a stable RAD51 filament.
RAD54 EukaryotesWorks in coordination with RAD51 to promote lesion bypass through a template-strand switch mechanism involving fork regression. oup.comCooperates with RAD51 to promote the formation of the "chicken foot" structure.

Role in Post-Replication Gap Repair

When a DNA replication fork encounters a lesion on the template strand, it may stall and then re-initiate synthesis downstream, leaving behind a single-stranded DNA (ssDNA) gap containing the lesion wisconsin.edunih.gov. This process is known as lesion skipping. The resulting post-replication gap must be filled to prevent the formation of a double-strand break in the subsequent round of replication. Recombinational DNA repair, mediated by strand exchange proteins, is a major pathway for repairing these gaps nih.govwikipedia.org.

In E. coli, the repair of post-replication gaps is predominantly carried out by the RecF pathway nih.govwikipedia.org. This pathway is responsible for loading the RecA protein onto the ssDNA within the gap, which is often coated by the single-strand binding protein (SSB) nih.gov. The RecF, RecO, and RecR proteins act as recombination mediators, targeting the RecA protein specifically to the junction of the ssDNA and duplex DNA within the gap nih.govoup.comscispace.com. Once loaded, the RecA-ssDNA filament initiates a search for the homologous sequence on the sister duplex DNA. It then catalyzes a strand invasion, using the undamaged sister strand as a template to accurately fill the gap nih.gov. This process ensures that the genetic information is restored without errors.

The RecFOR system exhibits a high degree of specificity, targeting RecA to gapped DNA even in the presence of a large excess of other ssDNA molecules nih.gov. This ensures that repair is localized to the sites of damage. The system can also recognize RNA-DNA junctions, which is relevant for repairing gaps that may arise on the lagging strand near Okazaki fragments nih.gov.

Step Description Key Proteins Involved
Gap Formation The replication fork bypasses a DNA lesion, reinitiating downstream and leaving a single-stranded gap. wisconsin.edunih.govDNA Polymerase
Gap Recognition The RecF protein recognizes the junction between single-stranded and double-stranded DNA at the gap. nih.govnih.govRecF, RecR
Mediator Loading The RecFOR complex displaces single-strand binding protein (SSB) and loads RecA onto the ssDNA within the gap. nih.govwikipedia.orgnih.govRecF, RecO, RecR, SSB
Filament Formation RecA polymerizes on the ssDNA to form a helical nucleoprotein filament. wikipedia.orgnih.govRecA
Homology Search & Strand Invasion The RecA filament searches for the homologous sequence in the sister duplex and catalyzes strand invasion. nih.govRecA
Gap Filling & Resolution The gap is filled by DNA synthesis using the sister strand as a template, and the resulting recombination intermediates are resolved. nih.govDNA Polymerase, Ligase

Maintenance of Genomic Stability and Integrity

The faithful transmission of genetic information from one generation to the next is paramount for cell viability and the prevention of diseases like cancer. Genomic stability is constantly threatened by both endogenous and exogenous sources of DNA damage. Strand exchange proteins, through their central role in homologous recombination, are fundamental guardians of genomic integrity nih.govnih.govyoutube.commdpi.com.

Their functions in resolving stalled replication forks and repairing post-replication gaps are direct contributions to maintaining genome stability frontiersin.orgnih.govnih.gov. By preventing the collapse of replication forks into highly toxic double-strand breaks and by ensuring that gaps in the DNA are accurately repaired using a sister chromatid template, RAD51 and RecA prevent the loss of genetic information and the formation of chromosomal aberrations mdpi.comoup.com.

Deficiencies in strand exchange proteins or their mediators (like BRCA2) lead to a condition known as "replication stress," where cells struggle to complete DNA synthesis. This results in an accumulation of DNA damage, increased frequency of chromosomal rearrangements, and hypersensitivity to DNA-damaging agents nih.govnih.govoup.com. For instance, cells deficient in RAD51 paralogs, which assist RAD51 function, exhibit a spontaneous increase in random mutagenesis and chromosomal instability oup.com. The absence of a functional strand exchange pathway forces cells to rely on more error-prone repair mechanisms, which can introduce mutations and lead to large-scale genomic alterations such as deletions and translocations nih.govoup.com.

Conversely, the overexpression of RAD51, which is common in many cancers, can also be detrimental. While it can confer resistance to certain cancer therapies, it can also lead to hyper-recombination and an increase in genetic instability, potentially contributing to cancer progression mdpi.comnih.gov. Therefore, the expression and activity of strand exchange proteins must be tightly regulated to maintain a delicate balance that ensures efficient DNA repair without promoting unwanted genomic alterations mdpi.com.

Condition Molecular Consequence Impact on Genomic Stability
RAD51/RecA Deficiency Inability to efficiently repair DSBs and restart stalled replication forks. nih.govIncreased chromosomal breaks, rearrangements, and deletions. oup.com
BRCA2 Deficiency Impaired loading and stabilization of RAD51 at stalled forks. nih.govnih.govDegradation of nascent DNA strands at forks, leading to fork collapse and instability. nih.gov
RAD51 Overexpression Potential for hyper-recombination and inappropriate recombination events. mdpi.comnih.govIncreased genomic rearrangements and potential contribution to carcinogenesis. nih.gov
Functional Strand Exchange Pathway Timely and accurate repair of DNA breaks and replication-associated lesions. nih.govmdpi.comPreservation of genetic information and suppression of mutations and chromosomal abnormalities. youtube.commdpi.com

Evolutionary Conservation and Divergence of Dna Strand Exchange Proteins

Phylogenetic Distribution and Conservation of RecA/Rad51/Dmc1 Homologs Across Kingdoms of Life

The RecA/Rad51 superfamily of recombinase proteins is ancient and ubiquitously distributed across Eubacteria, Archaea, and Eukaryotes, and is even found in some viruses. nih.govarxiv.org The foundational member, RecA, is characteristic of bacteria and is essential for DNA repair and homologous recombination. researchgate.netkarger.com In eukaryotes, two principal homologs of RecA are found: Rad51 and Dmc1. researchgate.net Rad51 is expressed in mitotic cells and is crucial for the repair of double-strand breaks. karger.comresearchgate.net Dmc1 is specifically expressed during meiosis and works in concert with Rad51 to ensure proper chromosome segregation by facilitating crossovers between homologous chromosomes. karger.comresearchgate.net

Archaea possess a RecA homolog known as RadA, which shares a closer evolutionary relationship with the eukaryotic Rad51 and Dmc1 proteins than with bacterial RecA. researchgate.netnih.gov Phylogenetic analyses suggest that the RecA/Rad51 gene family has a complex evolutionary history, with eukaryotic genes likely evolving through events such as endosymbiotic gene transfers. researchgate.net The distribution of these homologs varies, with bacteria typically having a single recA gene, while archaea may have one or two, and vertebrates and plants can have at least seven distinct recA/RAD51 family genes. researchgate.net This expansion in eukaryotes points to the evolution of more specialized functions.

KingdomPrimary Homolog(s)Key Function(s)
Eubacteria RecADNA repair, Homologous recombination, SOS response karger.com
Archaea RadAHomologous recombination nih.gov
Eukaryota Rad51Mitotic DNA double-strand break repair karger.comresearchgate.net
Dmc1Meiotic recombination karger.comresearchgate.net

This table summarizes the primary RecA/Rad51 family homologs and their main functions across the major kingdoms of life.

Functional Specialization and Unique Features of Specific Orthologs (e.g., SEP1, Viral Recombinases)

While the core function of catalyzing DNA strand exchange is conserved, various orthologs have evolved specialized roles.

Strand Exchange Protein 1 (SEP1) , also known as Kem1 or Xrn1 in Saccharomyces cerevisiae, is a multifunctional protein with roles in DNA recombination, RNA turnover, and microtubule dynamics. nih.gov Its most prominent phenotype when absent is an arrest during meiotic prophase, highlighting its critical role in the progression of meiosis. nih.gov SEP1 functions as a 5'-3' exonuclease. While it is involved in recombination processes, it is structurally and evolutionarily distinct from the RecA/Rad51 family of ATP-dependent DNA strand exchange proteins. Its involvement in meiosis underscores the variety of proteins that have been adapted to facilitate the complex events of recombination.

Viral Recombinases represent another area of functional divergence. Viruses, particularly DNA viruses like herpesviruses, often encode their own recombination proteins or co-opt the host's cellular machinery to facilitate their replication and genetic recombination. nih.gov Recombination in viruses is a powerful evolutionary tool, allowing for the generation of genetic diversity, adaptation to new hosts, and the repair of viral genomes. nih.govfrontiersin.org RNA viruses can also undergo recombination through mechanisms like copy-choice, where the viral polymerase switches templates during replication. researchgate.netresearchgate.net These viral systems often feature unique proteins and mechanisms tailored to the specific lifecycle and genome structure of the virus, representing independent evolutionary solutions to the challenge of genetic exchange.

Protein/SystemOrganism/GroupUnique Features & Functions
SEP1/Xrn1 Saccharomyces cerevisiaeMultifunctional 5'-3' exonuclease; essential for meiotic progression; roles in RNA turnover and cytoskeleton. nih.gov
Viral Recombinases DNA and RNA VirusesMediate genetic exchange to generate diversity and repair viral genomes; mechanisms include break-rejoin and copy-choice; often interconnected with viral DNA replication. nih.govresearchgate.net

This table highlights the specialized functions of SEP1 and the general features of viral recombination systems, illustrating functional divergence from the canonical RecA/Rad51 pathway.

Conservation of Core Structural and Mechanistic Principles

Despite phylogenetic divergence and functional specialization, the core structural and mechanistic principles of the RecA/Rad51 family are highly conserved. researchgate.net These proteins all function as ATP-dependent recombinases. nih.gov In the presence of ATP, they polymerize onto single-stranded DNA (ssDNA) to form a right-handed helical nucleoprotein filament. karger.com This filament is the active species in the search for homology and the subsequent strand invasion and exchange process. researchgate.net

The core structure of these proteins includes a conserved ATPase domain, often referred to as the RecA-like core, which contains characteristic Walker A and B motifs for ATP binding and hydrolysis. nih.gov This core domain is flanked by N-terminal and C-terminal domains that can vary between homologs and are often involved in protein-protein interactions and DNA binding. researchgate.netnih.gov For instance, eukaryotic and archaeal homologs share an N-terminal domain that is absent in their eubacterial counterparts, which may be involved in interactions with other recombination factors. researchgate.netnih.gov Furthermore, key residues within the core domain that are involved in ATP-induced conformational changes are highly conserved, underscoring the fundamental nature of this mechanism to their function. researchgate.netnih.gov The ability to form a helical filament on ssDNA and catalyze strand exchange remains the unifying and conserved mechanistic feature across this entire protein superfamily. nih.gov

Advanced Methodological Approaches in Strand Exchange Protein Research

In Vitro Reconstitution Systems for Biochemical Characterization

In vitro reconstitution systems have been fundamental in dissecting the core biochemical activities of SEP1 and its homologs, such as Rad51 and RecA. These systems utilize purified proteins and DNA substrates to mimic the key steps of homologous recombination in a controlled environment.

Gel electrophoresis-based assays are a cornerstone for qualitatively and quantitatively assessing the catalytic activity of strand exchange proteins. These assays are instrumental in analyzing the formation of key recombination intermediates and final products.

A prominent example is the D-loop formation assay , which monitors the invasion of a single-stranded DNA (ssDNA) oligonucleotide into a homologous supercoiled duplex DNA molecule, forming a displacement loop (D-loop). nih.govscispace.com This assay typically employs a radiolabeled ssDNA oligonucleotide and unlabeled supercoiled plasmid DNA as substrates. nih.govscispace.com The reaction is initiated by the formation of a presynaptic filament, where the strand exchange protein polymerizes on the ssDNA in the presence of ATP. nih.govscispace.com The subsequent invasion of the duplex DNA results in the formation of a D-loop, a stable three-stranded DNA structure. The products of the reaction are then deproteinized and resolved by agarose (B213101) gel electrophoresis. nih.govscispace.com The D-loop, having a different electrophoretic mobility from the substrate DNA, can be visualized and quantified using phosphorimaging. nih.govscispace.com The efficiency of D-loop formation can be influenced by the presence of ancillary factors, such as the Hop2-Mnd1 complex or Rad54, which can be included in the reconstituted system to enhance the reaction. nih.gov

Strand exchange assays are another critical tool to measure the ability of SEP1 to catalyze the complete exchange of strands between two homologous DNA molecules. nih.govnih.gov A common setup for this assay involves a linear double-stranded DNA (dsDNA) and a homologous circular single-stranded DNA. The strand exchange protein forms a filament on the ssDNA and then pairs with the linear dsDNA, initiating the exchange process. The products, which include a nicked circular duplex DNA and a displaced linear ssDNA, are separated by agarose gel electrophoresis and visualized. nih.govyoutube.com

Joint molecule analysis is often performed in conjunction with strand exchange assays to identify and characterize the intermediate structures formed during the reaction. These joint molecules, where the ssDNA and dsDNA are linked, can be resolved on agarose gels and provide insights into the progression of the strand exchange reaction. researchgate.net

Table 1: Key Components and Principles of Gel Electrophoresis-Based Assays for Strand Exchange Protein 1

Assay TypeKey SubstratesPrinciple of DetectionInformation Obtained
D-loop FormationRadiolabeled ssDNA oligonucleotide, supercoiled dsDNASeparation of D-loop structure from substrates based on electrophoretic mobilityAbility of the protein to initiate strand invasion
Strand ExchangeCircular ssDNA, linear dsDNASeparation of final products (nicked circular dsDNA, linear ssDNA) from substratesCatalytic efficiency of complete strand exchange
Joint Molecule AnalysisCircular ssDNA, linear dsDNAIdentification of intermediate structures with distinct electrophoretic mobilityInsights into the kinetics and mechanism of the reaction intermediates

Fluorescence Resonance Energy Transfer (FRET)-Based Assays for Real-Time Kinetics

Fluorescence Resonance Energy Transfer (FRET) has emerged as a powerful technique for studying the real-time kinetics of strand exchange protein activity. FRET-based assays can monitor conformational changes in DNA and protein-DNA complexes with high temporal and spatial resolution. nih.govnih.gov In a typical FRET assay for strand exchange, the incoming dsDNA is labeled with a donor and an acceptor fluorophore at specific positions. nih.gov When the strand exchange protein facilitates the formation of a joint molecule, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. nih.gov This allows for the direct observation of the kinetics of joint molecule formation, separating the initial docking of the DNA substrates from the subsequent propagation of strand exchange. nih.gov

Single-molecule FRET (smFRET) microscopy further enhances this approach by allowing the observation of individual molecular events, providing detailed insights into the dynamic intermediates and substeps of the reaction that are often obscured in ensemble measurements. nih.govnih.gov

Single-Molecule Biophysical Techniques (e.g., Magnetic Tweezers, Optical Tweezers)

Single-molecule biophysical techniques, such as magnetic tweezers and optical tweezers, have revolutionized the study of strand exchange proteins by enabling the direct manipulation and observation of individual protein-DNA complexes. researchgate.netresearchgate.netillinois.edu

Magnetic tweezers apply a constant force to a DNA molecule tethered between a surface and a paramagnetic bead. researchgate.netfrontiersin.org The assembly of a strand exchange protein filament on the DNA molecule leads to a change in its end-to-end length, which can be monitored in real-time. researchgate.net This technique allows for the precise measurement of the kinetics of filament nucleation and growth. researchgate.net

Optical tweezers use a focused laser beam to trap and manipulate microscopic beads, which can be attached to DNA molecules. illinois.edunih.gov This technique can apply a wider range of forces and allows for high-resolution measurements of DNA extension and conformational changes upon protein binding. illinois.edunih.gov Both magnetic and optical tweezers have been instrumental in characterizing the mechanical properties of SEP1-DNA filaments and understanding how force affects the assembly and disassembly of these nucleoprotein complexes. researchgate.netnih.gov

High-Resolution Structural Biology

High-resolution structural biology techniques have provided atomic-level details of strand exchange proteins and their complexes with DNA, offering a framework for understanding their mechanism of action.

Cryo-electron microscopy (cryo-EM) has become an invaluable tool for determining the high-resolution structures of large and dynamic macromolecular assemblies, such as SEP1 nucleoprotein filaments. nih.govnih.govoup.com This technique involves flash-freezing purified samples in a thin layer of vitreous ice, preserving their native structure. researchgate.net The frozen samples are then imaged in an electron microscope, and the resulting two-dimensional images are computationally reconstructed to generate a three-dimensional structure. oup.com

Cryo-EM studies have revealed the helical architecture of RecA and Rad51 filaments on both ssDNA and dsDNA. nih.govoup.comoup.com These structures have provided critical insights into how the protein monomers assemble, how they bind to DNA, and how the DNA is stretched within the filament. nih.govoup.com Furthermore, cryo-EM has been used to visualize key recombination intermediates, such as synaptic filaments (where the presynaptic filament is bound to dsDNA) and D-loop structures, shedding light on the mechanism of homology search and strand exchange. nih.govresearchgate.netnih.gov

X-ray crystallography has been instrumental in determining the atomic structures of individual domains of strand exchange proteins and their complexes with other proteins. nih.govacs.org This technique requires the production of highly pure and concentrated protein that can be crystallized. The resulting crystals are then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the protein.

Crystal structures of the ATPase core domain of Rad51 have revealed the ATP binding pocket and key residues involved in ATP hydrolysis. nih.gov Furthermore, the crystal structure of a Rad51 domain in complex with a BRC repeat from the breast cancer susceptibility protein 2 (BRCA2) has provided a molecular understanding of how BRCA2 regulates Rad51 activity. pnas.org The structure of a full-length archaeal Rad51 homolog has also shed light on how these proteins assemble into inactive rings and active filaments. nih.gov

Protein Purification and Advanced Biochemical Analysis (e.g., DNase I Footprinting, Z-DNA Affinity Chromatography)

The study of this compound (SEP1) necessitates highly purified protein preparations to accurately characterize its biochemical activities and interactions with DNA. The purification of SEP1 often involves a multi-step chromatographic process designed to separate the protein from other cellular components based on its unique physical and chemical properties. A typical purification scheme might begin with cell lysis, followed by clarification of the lysate through centrifugation to remove cellular debris. The resulting supernatant is then subjected to a series of chromatographic steps.

Ion exchange chromatography is a common initial step, which separates proteins based on their net charge at a particular pH. nih.govyoutube.com This is followed by affinity chromatography, a powerful technique that utilizes the specific binding affinity of a protein for a particular ligand. sjsu.edu For SEP1, this could involve columns with immobilized DNA substrates or specific antibodies. Further polishing steps, such as size exclusion chromatography (also known as gel filtration), can then be employed to separate proteins based on their size and achieve a high degree of purity. youtube.com The purity of the final protein sample is typically assessed using techniques like SDS-PAGE.

Once purified, advanced biochemical analyses are employed to elucidate the molecular mechanisms of SEP1 function. Two powerful techniques in this regard are DNase I footprinting and Z-DNA affinity chromatography.

DNase I Footprinting is a high-resolution method used to identify the specific DNA sequence where a protein binds. mie-u.ac.jpwikipedia.orgnih.govupenn.edu The principle of this assay is that a protein bound to DNA will protect the DNA from cleavage by the endonuclease DNase I. wikipedia.orgnih.govupenn.edu The experimental workflow involves first labeling one end of a DNA fragment of interest with a radioactive or fluorescent tag. This labeled DNA is then incubated with the purified this compound to allow for binding. Subsequently, the DNA-protein mixture is treated with a low concentration of DNase I, which randomly cleaves the DNA backbone at sites not protected by the bound protein. wikipedia.org The resulting DNA fragments are then separated by size using denaturing polyacrylamide gel electrophoresis. The region where the protein was bound appears as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the protein. wikipedia.org This technique allows for the precise mapping of the SEP1 binding site on a DNA molecule.

Z-DNA Affinity Chromatography is a specialized form of affinity chromatography used to isolate and study proteins that specifically bind to Z-DNA, a left-handed helical form of DNA. This technique was instrumental in identifying a strand-exchange activity from a human tumor cell line. nih.govpnas.orgnih.gov In this method, a column matrix is prepared with immobilized Z-DNA. A cellular extract or a partially purified protein fraction is then passed through the column. Proteins with a high affinity for Z-DNA, such as certain forms of strand exchange proteins, will bind to the column matrix while other proteins pass through. The bound proteins can then be eluted by changing the salt concentration or pH of the buffer. The eluted fractions are collected and assayed for strand exchange activity. This approach led to the purification of a 74-kDa protein with ATP-dependent homologous pairing and strand exchange activity that demonstrated a stronger binding affinity for Z-DNA than for the more common B-DNA conformation. nih.govpnas.org

Table 1: Advanced Biochemical Analysis Techniques for this compound

Technique Principle Application to this compound Key Findings
DNase I Footprinting A protein bound to DNA protects the DNA from cleavage by DNase I, revealing the protein's binding site. wikipedia.orgnih.govupenn.edu Mapping the precise DNA sequences where this compound binds. Identification of specific recognition sites and the span of the protein-DNA interaction.
Z-DNA Affinity Chromatography Utilizes a column with immobilized Z-DNA to capture proteins with a specific affinity for this DNA conformation. nih.gov Isolation and purification of strand exchange proteins that preferentially bind to Z-DNA. Discovery of a 74-kDa strand exchange protein from a human leukemic T-lymphoblast cell line with a higher affinity for Z-DNA over B-DNA. nih.gov

Genetic and Mutational Analysis in Model Organisms

Genetic and mutational analyses in model organisms are indispensable for understanding the in vivo functions of this compound and its role in cellular processes like DNA repair and recombination. Model organisms such as the budding yeast Saccharomyces cerevisiae have been instrumental in these studies due to their genetic tractability.

Gene Knockout and Phenotypic Analysis: A common approach to studying the function of a gene is to create a "knockout" mutant, where the gene of interest is deleted from the organism's genome. In the context of this compound, creating a SEP1 knockout in S. cerevisiae allows researchers to observe the resulting phenotype. For example, such mutants might exhibit increased sensitivity to DNA damaging agents, defects in meiotic recombination, or altered rates of spontaneous mutation. These phenotypes provide crucial clues about the cellular pathways in which SEP1 participates.

Site-Directed Mutagenesis is a more targeted approach that allows for the investigation of the function of specific amino acid residues within the strand exchange protein. nih.gov By changing the DNA sequence of the SEP1 gene, researchers can introduce specific amino acid substitutions. These mutations can be designed to, for example, inactivate a catalytic domain, disrupt a protein-protein interaction site, or alter DNA binding affinity. The effects of these specific mutations on protein function can then be assessed both in vitro, using purified mutant proteins, and in vivo, by introducing the mutated gene back into the model organism. For instance, a mutation in the ATP-binding site of an ATP-dependent strand exchange protein would be expected to abolish its activity, and this can be confirmed through biochemical assays.

The analysis of these mutations can reveal critical functional domains within the protein. For example, mutational analysis of proteins involved in DNA repair, such as XRCC1, has been used to identify residues crucial for interaction with other proteins like DNA polymerase β. nih.gov Similarly, studying mutations in single-strand annealing proteins has helped to identify key residues involved in DNA binding and recombination. nih.gov

Suppressor and Enhancer Screens: These genetic screens are powerful tools for identifying other genes that interact with the this compound pathway. A suppressor screen starts with a SEP1 mutant that has a detectable phenotype (e.g., sensitivity to a DNA damaging agent). The goal is to find a second mutation in a different gene that alleviates this phenotype. This "suppressor" gene is likely to encode a protein that interacts with SEP1 or functions in a parallel or downstream pathway. Conversely, an enhancer screen seeks to find mutations that worsen the phenotype of a SEP1 mutant, suggesting a functional relationship between the two genes.

Table 2: Genetic and Mutational Analysis Approaches for this compound

Approach Description Application to this compound Expected Outcomes
Gene Knockout Deletion of the gene encoding this compound from a model organism's genome. Creation of a SEP1-deficient strain of S. cerevisiae. Determination of the protein's essentiality and its role in processes like DNA repair and recombination through phenotypic analysis.
Site-Directed Mutagenesis Introduction of specific amino acid changes in the strand exchange protein. nih.gov Altering key residues in putative functional domains (e.g., DNA binding, ATPase). Elucidation of the function of specific domains and amino acids in the protein's biochemical activity.
Suppressor/Enhancer Screens Identifying second-site mutations that either rescue (suppress) or worsen (enhance) the phenotype of a SEP1 mutant. Uncovering genetic interactions between SEP1 and other genes. Identification of new proteins that function in the same or related cellular pathways as this compound.

Future Directions and Unresolved Questions in Strand Exchange Protein Research

Comprehensive Mapping of In Vivo Regulatory Networks and Pathways

A complete understanding of strand exchange protein function requires a comprehensive map of their interaction networks within the cell. While key partners have been identified, the full scope of the regulatory pathways that modulate their activity in response to different types of DNA damage and during various cellular processes remains to be fully elucidated.

Future research will likely focus on systematic proteomic approaches to identify novel interacting partners of RAD51 and its paralogs. nih.gov For instance, studies have begun to profile the interaction landscape of RAD51 paralogs like RAD51C, RAD51D, and XRCC2, revealing connections to proteins involved in cell division, embryo development, and various metabolic processes. nih.gov Expanding these studies to different cellular contexts and in response to a wider array of genotoxic stresses will be crucial.

Furthermore, dissecting the signaling pathways that converge on strand exchange proteins is a key area of investigation. In meiosis, the recombinase Dmc1 functions in a pathway that is largely independent of Rad51, interacting with a distinct set of proteins such as Tid1p and Tid4p. nih.gov Understanding how these parallel pathways are coordinated and regulated is a significant unresolved question. The dynamic nature of these interactions, with proteins assembling and disassembling on DNA, suggests a highly regulated process that requires further investigation to fully comprehend. nih.gov

Table 1: Known Interacting Partners of Human RAD51

Interacting Protein Function in Homologous Recombination
BRCA2 Mediates RAD51 loading onto ssDNA
PALB2 Links BRCA1 and BRCA2, facilitates RAD51 filament formation
RAD52 Can promote RAD51 loading and stimulates its activity
RAD54 Stabilizes the RAD51-ssDNA filament and has DNA translocase activity

Deciphering the Mechanisms of Homology Search Fidelity and Specificity

The ability of the RecA/RAD51 nucleoprotein filament to find a homologous sequence within the vastness of the genome with high fidelity is a central and still incompletely understood aspect of homologous recombination. biorxiv.orgnih.gov The homology search is a dynamic process, with recent studies suggesting a two-phase mechanism. biorxiv.orgbiorxiv.org An initial, local search is constrained by chromatin structures like cohesin-mediated loops, followed by a more expansive, genome-wide search enabled by the progressive growth and stiffness of the nucleoprotein filament. biorxiv.orgbiorxiv.org

A key unresolved question is how the filament samples duplex DNA and how mismatches are detected and rejected to ensure high fidelity. Structural studies suggest that the RecA nucleoprotein filament stabilizes single-stranded DNA (ssDNA) in a distorted conformation, which facilitates the recognition of homologous regions. nih.gov However, the precise molecular mechanisms that govern the decision to commit to strand exchange upon finding a homologous sequence, or to continue searching if the sequence is not homologous, are still being investigated.

Moreover, the two key eukaryotic recombinases, RAD51 and the meiosis-specific DMC1, exhibit different levels of fidelity. researchgate.net Understanding the structural basis for these differences is an active area of research. Specific amino acid residues within the DNA binding loops of these proteins are thought to play a role in controlling fidelity. researchgate.net Future studies will likely involve a combination of structural biology, biochemistry, and computational modeling to dissect how these subtle differences in protein structure translate into significant functional distinctions in mismatch tolerance.

Development of Chemical Probes and Modulators of Strand Exchange Activity

The development of small molecules that can modulate the activity of strand exchange proteins is a rapidly growing area of research with significant potential for both basic science and therapeutic applications. nih.gov Such chemical probes can be invaluable tools for dissecting the complex mechanisms of homologous recombination with high temporal and spatial resolution.

High-throughput screening efforts have identified several classes of small molecules that can inhibit the ATPase activity and strand exchange function of bacterial RecA. nih.govnih.gov These inhibitors can serve as adjuvants in antibiotic therapy by attenuating the bacterial SOS response and reducing the evolution of antibiotic resistance. nih.govnih.gov A major future direction is the development of more potent and specific inhibitors for RecA and its homologs in pathogenic bacteria.

In the context of cancer therapy, modulating the activity of human RAD51 is a promising strategy. frontiersin.org Many cancer cells have defects in certain DNA repair pathways and become heavily reliant on homologous recombination for survival. wikipedia.org Inhibiting RAD51 in these tumors could lead to synthetic lethality. Conversely, in some therapeutic contexts, enhancing RAD51 activity could be beneficial. The development of small molecule modulators, both inhibitors and activators, of the human homologous recombination pathway is therefore a key focus for future research. nih.gov This includes targeting not only RAD51 itself but also its various regulators and interacting partners.

Table 2: Examples of Chemical Modulators of Strand Exchange Proteins

Compound Class Target Protein Effect Potential Application
Polysulfated naphthyl compounds RecA Inhibition Antibiotic adjuvant
Small molecule inhibitors from HTS RecA Inhibition of ATPase activity Antibiotic adjuvant
AZD2461 (PARP inhibitor, indirectly affects HR) PARP1 Inhibition, leading to increased reliance on HR Cancer therapy

Atomic-Resolution Insights into Dynamic Macromolecular Complexes

Understanding the intricate mechanisms of strand exchange requires detailed structural information about the dynamic macromolecular complexes involved. Recent advances in cryogenic electron microscopy (cryo-EM) have revolutionized our ability to visualize these assemblies at near-atomic resolution. nih.govresearchgate.netuthscsa.edu

Cryo-EM studies have provided unprecedented insights into the structure of the human RAD51 presynaptic filament, both with and without DNA. nih.govresearchgate.netuthscsa.edu These studies have revealed how RAD51 assembles on ssDNA to form a helical filament that is primed for the homology search. nih.gov Furthermore, researchers have been able to capture snapshots of the synaptic complex, where the filament is engaged with a homologous duplex DNA, providing clues about the mechanism of strand separation and exchange. nih.govuthscsa.edu

A major challenge for the future is to capture and structurally characterize the various intermediate states of the strand exchange reaction. This includes visualizing how the filament initially engages with duplex DNA, how it transitions from a searching to a stable pairing state, and how accessory proteins modulate the structure and function of the filament. For example, obtaining high-resolution structures of the RAD51 filament in complex with key regulators like BRCA2 or the RAD51 paralogs will be crucial for understanding how these factors facilitate the recombination process. pnas.org These atomic-level insights will be instrumental in building a complete, dynamic picture of how strand exchange proteins perform their critical functions in maintaining genome integrity.

Table 3: Mentioned Chemical Compounds

Compound Name
AZD2461

Q & A

Q. What are the essential cofactors and experimental conditions for RecA-mediated DNA strand exchange?

RecA-mediated strand exchange requires ATP hydrolysis and Mg²⁺ ions. ATP binding stabilizes the RecA-ssDNA nucleoprotein filament, while ATP hydrolysis facilitates filament disassembly post-recombination . Mg²⁺ concentration (e.g., 2.0 mM in ) is critical for optimal DNA binding and reaction efficiency. For assay design, use capillary electrophoresis with laser-induced fluorescence (CE-LIF) to quantify strand exchange efficiency. Include internal migration markers (e.g., IS in ) and negative controls lacking RecA to validate results .

Q. How does replication protein A (RPA) influence Rad51-mediated strand exchange?

RPA has dual roles: it prevents ssDNA secondary structure formation, aiding Rad51 nucleation, but competes with Rad51 for ssDNA binding if added simultaneously. To resolve this, pre-incubate Rad51 with ssDNA before adding RPA. Optimal stoichiometry is ~20–30 nucleotides per RPA heterotrimer . For yeast systems, the Rad55-Rad57 heterodimer counteracts RPA inhibition by stabilizing Rad51-ssDNA filaments .

Q. What methodologies are recommended for quantifying strand exchange efficiency?

Use CE-LIF with fluorescently labeled dsDNA (e.g., TMR-labeled donor DNA in ) and SSB protein to trap displaced strands. Calculate efficiency by comparing integrated peak areas of reaction products (e.g., Figure 1C in ). Report data as mean ± SEM from three independent replicates .

Advanced Research Questions

Q. How do Mg²⁺ concentrations modulate RecA K72R mutant activity during strand exchange?

The RecA K72R mutant binds ATP but cannot hydrolyze it. At low Mg²⁺ (sufficient for Mg·dATP complex formation), it promotes slow but extensive strand exchange (>7 kbp). Higher Mg²⁺ inhibits branch migration but stabilizes nucleoprotein filament assembly. Titrate Mg²⁺ to balance filament stability and reaction progression .

Q. How can conflicting reports on RPA’s role in strand exchange be resolved experimentally?

RPA’s effect depends on its addition order. Pre-incubating Rad51 with ssDNA before RPA addition enhances strand exchange, while co-incubation inhibits it due to competitive binding. Use ATPase assays (e.g., ) to monitor Rad51 nucleation and fluorescence polarization to quantify RPA displacement .

Q. What thermodynamic parameters govern flanking strand separation during RecA-mediated exchange?

Measure free energy (ΔGflanking-separation) using CE-LIF with donor dsDNA flanking segments of varying lengths (e.g., 10–40 nt). Nonlinear regression of ΔG versus flanking length reveals energy thresholds for efficient strand displacement (Figure 2D in ). Pair this with equilibrium constant (Keq) analysis to model reaction favorability .

Q. How do Rad54 and Ca²⁺ synergistically enhance hRad51 activity?

Ca²⁺ stabilizes hRad51-ssDNA filaments, while Rad54 promotes dsDNA translocation via ATPase activity. Use fluorescence resonance energy transfer (FRET) to track homology search kinetics. Include 2–5 mM Ca²⁺ in reaction buffers to maximize strand exchange efficiency .

Methodological Standards

Q. What reporting standards apply to enzymology data for strand exchange assays?

Follow STRENDA guidelines ( ) for documenting assay conditions:

  • Level 1A : Report Mg²⁺/ATP concentrations, temperature, and protein/DNA ratios.
  • Level 1B : Include activity data (e.g., kcat, Km) with error margins. Deposit raw data in STRENDA DB or FlowRepository for reproducibility .

Data Contradiction Analysis

Q. Why do Rad51 and Dmc1 exhibit divergent strand exchange behaviors with high-GC substrates?

Rad51 relies on duplex DNA "breathing" (transient base-pair opening) for homology recognition, which is hindered by high GC content. Dmc1 forms paranemic joints but cannot resolve them without strand exchange. Substitute inosine for guanine to destabilize GC-rich duplexes and restore activity .

Q. How do archaeal RadA domains contribute to strand exchange?

The C-terminal domain (RadA-c) retains ATPase and strand exchange activity at 10% efficiency compared to full-length RadA. Reconstitute activity by adding the N-terminal domain (RadA-n), which enhances catalytic efficiency 6-fold via structural stabilization .

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